

Certification of 1-Octanol-d2-1 as a Reference Material: A Comparative Guide

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Compound of Interest

Compound Name: 1-Octanol-d2-1

Cat. No.: B12375549

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the certification of **1-Octanol-d2-1** as a reference material against its non-deuterated counterpart, 1-Octanol. It details the necessary experimental data, analytical methodologies, and the logical workflow involved in the certification process, adhering to international standards for reference materials. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality attributes of such materials, which are critical for accurate analytical measurements and regulatory compliance.

Comparison of Certified Reference Materials

The certification of a reference material provides assurance of its identity, purity, and other critical properties. For a deuterated compound like **1-Octanol-d2-1**, the isotopic purity and the position of the deuterium labels are of paramount importance. Below is a comparative summary of the typical data found on a Certificate of Analysis (CoA) for a certified reference material (CRM) of 1-Octanol and the expected data for a CRM of a deuterated version, exemplified by 1-Octanol-d18, a closely related isotopologue.

Table 1: Comparison of Typical Certificate of Analysis Data

Parameter	1-Octanol (Non-Deuterated) CRM	1-Octanol-d18 (Deuterated) CRM (Example Data)
Chemical Identity	Confirmed by ^1H NMR, Mass Spectrometry, IR	Confirmed by ^1H NMR, ^2H NMR, Mass Spectrometry, IR
Chemical Purity	$\geq 99.5\%$ (determined by Gas Chromatography)[1]	99% (CP)
Isotopic Purity	Not Applicable	98 atom % D
Water Content	Specified if certified for that purpose (e.g., 47.3 ± 1.0 mg/g for water-saturated 1-octanol) [2]	Typically low, determined by Karl Fischer titration
Traceability	Traceable to NIST or other National Metrology Institute standards	Traceable to SI units through calibrated measurements
Certified Value Uncertainty	Stated for the certified property (e.g., purity, concentration)	Stated for chemical and isotopic purity
Homogeneity	Assessed to ensure consistency between units	Assessed to ensure consistency between units
Stability	Assessed to define the shelf-life and storage conditions	Assessed to define the shelf-life and storage conditions
Certifying Body Accreditations	ISO 17034, ISO/IEC 17025	ISO 17034, ISO/IEC 17025

Experimental Protocols for Certification

The certification of **1-Octanol-d2-1** as a reference material involves a series of rigorous analytical tests to confirm its identity, purity (both chemical and isotopic), and stability. The methodologies are governed by international standards such as those from ISO.

Identity Confirmation

The structural integrity of the molecule and the position of the deuterium atoms are confirmed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To confirm the overall structure and to check for the absence of protons at the deuterated positions.
 - ^2H NMR: To directly observe the deuterium signals and confirm their location within the molecule.
 - ^{13}C NMR: To provide further confirmation of the carbon skeleton.
- Mass Spectrometry (MS): To confirm the molecular weight and the mass shift corresponding to the incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) is often employed for this purpose.
- Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups (e.g., the hydroxyl group) and to observe the C-D bond vibrations.

Purity Assessment

Chemical Purity: The primary technique for assessing the chemical purity of volatile compounds like 1-Octanol is Gas Chromatography (GC) coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

- GC-FID/MS Protocol:
 - Instrument: Gas chromatograph equipped with a capillary column (e.g., DB-5ms) and an FID or MS detector.
 - Carrier Gas: Helium at a constant flow rate.
 - Injector Temperature: Typically 250 °C.
 - Oven Temperature Program: A gradient is used to ensure separation of the main component from any impurities, for example, starting at 50 °C and ramping up to 250 °C.
 - Detector Temperature: FID at 280 °C or MS transfer line at 280 °C.

- Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Isotopic Purity: The determination of the percentage of deuterium enrichment is a critical step for deuterated standards.

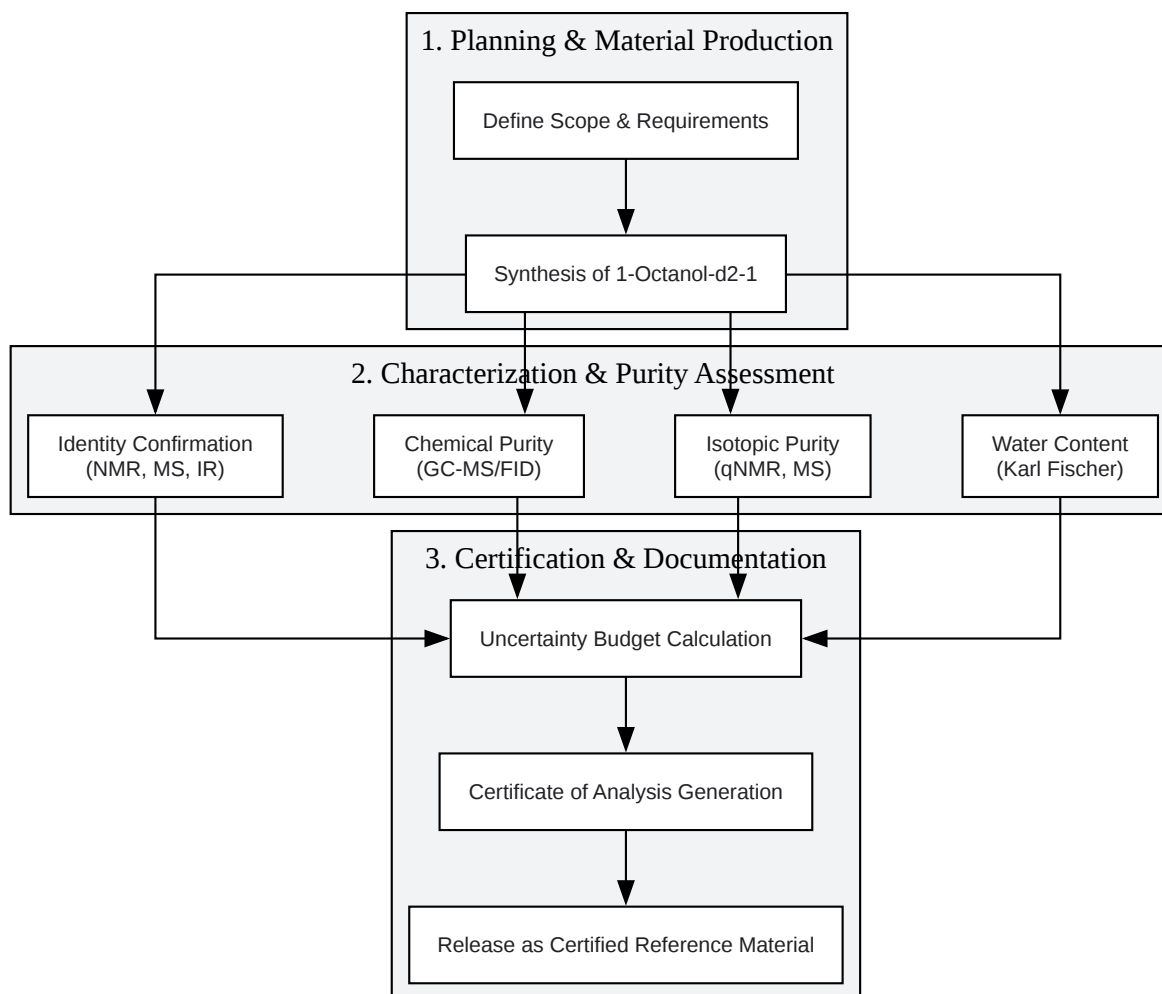
- Quantitative NMR (qNMR): A combination of ^1H and ^2H NMR can be used for the precise quantification of isotopic abundance.^{[3][4]} This method is based on the integration of signals from the deuterated and non-deuterated species.
- Mass Spectrometry: By analyzing the isotopic distribution in the mass spectrum, the relative abundance of the deuterated species compared to the non-deuterated and partially deuterated species can be determined.

Water Content Determination

The water content is typically measured using Karl Fischer titration, a highly sensitive and specific method for water determination.

Certification Workflow and Molecular Structure

The following diagrams illustrate the logical workflow for the certification of a reference material and the molecular structure of **1-Octanol-d2-1**.



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Caption: Certification Workflow for a Reference Material.



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